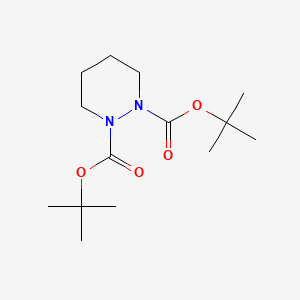

1,2-Di-Boc-piperidazine

Descripción general

Descripción

1,2-Di-Boc-piperidazine is a chemical compound with the molecular formula C14H26N2O4 . It is also known by other names such as di-tert-butyl tetrahydropyridazine-1,2-dicarboxylate and ditert-butyl diazinane-1,2-dicarboxylate .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular weight of this compound is 286.37 g/mol . The IUPAC name for this compound is di tert-butyl diazinane-1,2-dicarboxylate . The InChI and Canonical SMILES for this compound are also available .

Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 286.37 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 286.18925731 g/mol . The topological polar surface area of the compound is 59.1 Ų .

Aplicaciones Científicas De Investigación

1,2-Di-Boc-piperidazine is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and agrochemicals, the development of new materials, and the study of enzymatic reactions. For example, this compound is used as a starting material in the synthesis of a variety of drugs, such as the anti-inflammatory drug celecoxib and the anticonvulsant gabapentin. In addition, this compound is used as a catalyst in the synthesis of a variety of organic compounds, such as amines and carboxylic acids. Furthermore, this compound is used in the study of enzymatic reactions, such as the conversion of glucose to fructose.

Mecanismo De Acción

Target of Action

Piperazine derivatives, which include 1,2-di-boc-piperidazine, are known to interact with a variety of receptors and enzymes in the body .

Mode of Action

A receptor is a cellular component that the drugs bind to and produce cellular action

Biochemical Pathways

Piperazine derivatives are known to be involved in a variety of biochemical pathways.

Pharmacokinetics

It is known that the nitrogen atom sites in piperazine derivatives serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Result of Action

Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,2-Di-Boc-piperidazine has several advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in a variety of organic solvents, making it easy to work with. In addition, this compound is relatively unreactive, which makes it suitable for use in a variety of synthetic reactions. On the other hand, this compound is not very soluble in water, making it unsuitable for use in aqueous solutions.

Direcciones Futuras

1,2-Di-Boc-piperidazine has a wide range of potential applications in the future. For example, this compound could be used as a catalyst in the synthesis of new pharmaceuticals and agrochemicals. In addition, this compound could be used in the synthesis of new materials, such as polymers and nanomaterials. Furthermore, this compound could be used in the study of enzymatic reactions, such as the conversion of glucose to fructose. Finally, this compound could be used to study the biochemical and physiological effects of compounds in living systems.

Propiedades

IUPAC Name |

ditert-butyl diazinane-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16(15)12(18)20-14(4,5)6/h7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTYDPNTAVCVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(5-Cyclopropyl-1-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2944884.png)

![2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B2944885.png)

![7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2944893.png)

![4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2944901.png)